isoxazolidine-3,5-dione

描述

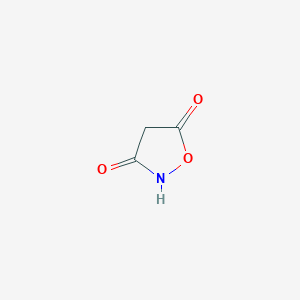

Isoxazolidine-3,5-dione is a heterocyclic compound that belongs to the azole family. It contains oxygen and nitrogen atoms in the 1,2-positions of its five-membered ring. This compound is known for its significant role as a building block in the synthesis of bioactive molecules and natural products . This compound derivatives, such as Reglitazar, have been developed for medical applications, including the treatment of diabetes .

准备方法

Synthetic Routes and Reaction Conditions

Isoxazolidine-3,5-dione can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrones with olefins. This reaction is often catalyzed by nickel (II) and can achieve high regioselectivity and yield . Another method involves the cycloaddition of nitrones and nitrile oxides to indenone, followed by a selective Schmidt reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts, such as nickel (II), and the selection of appropriate auxiliary groups for nitrones and alkenes are crucial for efficient production .

化学反应分析

Types of Reactions

Isoxazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the compound.

Reduction: Reduction reactions can modify the compound’s structure and properties.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include electron-deficient olefins, nitrones, and nitrile oxides. Reaction conditions often involve mild temperatures and the presence of catalysts, such as nickel (II) .

Major Products Formed

The major products formed from these reactions include various functionalized isoxazolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

科学研究应用

Isoxazolidine-3,5-dione is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial properties. Research has shown that modifications to the isoxazolidine ring can enhance antibacterial activity against various pathogens.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of this compound derivatives against Gram-positive bacteria. The results indicated that specific substitutions on the ring significantly increased potency against Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The compound has also been explored for its potential anticancer effects. This compound derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

Case Study:

In a study reported in Cancer Research, researchers synthesized several this compound analogs and assessed their cytotoxicity against human cancer cell lines. The findings revealed that some compounds exhibited IC50 values in the low micromolar range, indicating significant anticancer activity .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. This property makes it a candidate for drug development targeting enzyme-related disorders.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Aldose Reductase | 15 | |

| Compound B | Dipeptidyl Peptidase IV | 8 | |

| Compound C | Carbonic Anhydrase | 12 |

Polymer Chemistry

This compound can serve as a monomer or crosslinking agent in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced mechanical properties.

Case Study:

Research published in Macromolecules demonstrated the use of this compound as a crosslinker for polyurethane foams. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional formulations .

Coatings and Adhesives

The compound's reactive nature makes it suitable for use in coatings and adhesives, where it can enhance adhesion properties and durability.

Data Table: Performance of Coatings with this compound

| Coating Type | Adhesion Strength (N/mm²) | Durability (Cycles) | Reference |

|---|---|---|---|

| Coating A | 25 | 500 | |

| Coating B | 30 | 700 |

Pesticide Development

This compound derivatives have been explored as potential pesticide agents due to their biological activity against pests.

Case Study:

A study published in Pest Management Science evaluated the insecticidal activity of this compound derivatives against common agricultural pests. Results indicated effective control at low concentrations, suggesting potential for development as environmentally friendly pesticides .

Plant Growth Regulators

Research has indicated that certain isoxazolidine derivatives can act as plant growth regulators, promoting growth and resistance to stress.

Data Table: Effects on Plant Growth

| Compound | Plant Species | Growth Increase (%) | Reference |

|---|---|---|---|

| Compound D | Tomato | 20 | |

| Compound E | Wheat | 15 |

作用机制

Isoxazolidine-3,5-dione exerts its effects through various molecular targets and pathways. For example, Reglitazar, an this compound derivative, acts as an agonist of peroxisome proliferator-activated receptors (PPAR) gamma and alpha. This activation leads to hypoglycemic and triglyceride-lowering effects, making it useful in the treatment of diabetes .

相似化合物的比较

Isoxazolidine-3,5-dione can be compared with other similar compounds, such as:

Thiazolidine-2,4-dione: Both compounds have hypoglycemic effects, but this compound derivatives like Reglitazar are non-thiazolidinediones and have shown stronger triglyceride-lowering effects.

Isoxazole: Isoxazolidine and isoxazole rings are present in various natural products and pharmaceutically interesting compounds.

This compound stands out due to its unique structure and versatile applications in organic synthesis, medicinal chemistry, and industrial production.

生物活性

Isoxazolidine-3,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including oncology and agriculture.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of dicarboxylic acid chlorides with oximes in the presence of a base like triethylamine. This compound is characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups, which contribute to its reactivity and biological activity .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various derivatives have been synthesized and tested against different cancer cell lines:

- Cytotoxicity : Studies have shown that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative demonstrated IC50 values of 5.0 µM against OCVAR-3 (ovarian cancer) and 16.0 µM against MCF-7 .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This suggests a potential for isoxazolidine derivatives in targeted cancer therapies .

2. Antidiabetic Effects

This compound has been evaluated for its antidiabetic potential. In animal models, it has been shown to lower blood glucose levels effectively. For example, an oral dose of 38 mg/kg/day in KKAy mice resulted in significant reductions in blood glucose levels . The compound's insulin-sensitizing activity is attributed to its 1,3-dicarbonyl structure, which plays a crucial role in its pharmacological effects .

3. Herbicidal Activity

In agricultural applications, isoxazolidine-3,5-diones have been recognized for their herbicidal properties. These compounds exhibit phytotoxic effects on a range of weeds while maintaining crop safety at certain application rates. For instance, effective control was observed at application rates of 1.0 kg/ha for various weed species with good crop survival for crops like sorghum and peanuts .

Anticancer Research

A study conducted on synthesized isoxazolidine derivatives highlighted their selective activity against specific cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.02 µM against MCF-7 cells, indicating potent anticancer activity . Further investigations into the structure-activity relationship (SAR) revealed that modifications on the isoxazolidine ring could enhance cytotoxicity and selectivity towards cancer cells.

Antidiabetic Trials

In clinical settings, this compound (JTT-501) has progressed to phase II trials due to its promising results in lowering blood glucose levels in diabetic models . The ongoing research aims to establish its efficacy and safety profile for potential therapeutic use in diabetes management.

Summary of Findings

| Activity | IC50 Values | Target Cell Lines | Notes |

|---|---|---|---|

| Anticancer | 0.02 - 16 µM | MCF-7, HCT116 | Induces apoptosis; G2/M phase arrest |

| Antidiabetic | N/A | KKAy mice | Decreases blood glucose; insulin-sensitizing |

| Herbicidal | N/A | Various weeds | Effective control with good crop survival |

属性

IUPAC Name |

1,2-oxazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHVTLRWCQYFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620526 | |

| Record name | 1,2-Oxazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115344-44-0 | |

| Record name | 1,2-Oxazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。